molecular formula C24H32N4S2 B3612292 N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA

N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA

Cat. No.: B3612292
M. Wt: 440.7 g/mol
InChI Key: MJEYKIVDJKJEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 3,4-dimethylaniline with a suitable isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiourea moiety is known to interact with metal ions, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with similar dimethylaniline groups but lacking the thiourea moiety.

    Thiourea: A basic thiourea compound without the dimethylaniline groups.

    N-(4-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA: A closely related compound with different substitution patterns on the aniline rings.

Uniqueness

N’-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA is unique due to its specific combination of dimethylaniline and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[(3,4-dimethylphenyl)carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4S2/c1-15-5-7-21(13-17(15)3)27-23(29)25-19-9-11-20(12-10-19)26-24(30)28-22-8-6-16(2)18(4)14-22/h5-8,13-14,19-20H,9-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYKIVDJKJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2CCC(CC2)NC(=S)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA
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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA
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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA
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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA
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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA
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N'-(4-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}CYCLOHEXYL)-N-(3,4-DIMETHYLPHENYL)THIOUREA

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